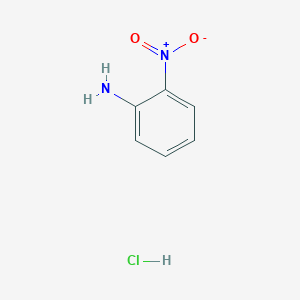

2-Nitroaniline Hydrochloride

Übersicht

Beschreibung

2-Nitroaniline hydrochloride is not directly discussed in the provided papers, but we can infer its characteristics based on the studies of similar compounds. Nitroaniline derivatives are known for their reactivity and potential applications in various fields, including material science and environmental chemistry.

Synthesis Analysis

The synthesis of nitroaniline derivatives can involve various methods, including acylation, nitration, and hydrolysis reactions. For instance, 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline were synthesized from 2-toluidine using acetic acid for N-acylation and mixed acid as a nitration agent, followed by hydrochloric acid hydrolysis . N-chloro-2-nitroanilines were synthesized using chlorine(1) oxide in carbon tetrachloride as an effective reagent for N-chlorination .

Molecular Structure Analysis

The molecular structure of nitroaniline derivatives has been extensively studied. For example, 2-amino-4-nitroaniline crystallizes in a noncentrosymmetric space group, which gives it significant potential for second-order nonlinear optical properties . The crystal structure of 2-nitroaniline consists of two symmetry-independent molecules linked by N–H⋯O hydrogen bonds into a linear chain . The molecular complex of 2-methyl-4-nitroaniline with trichloroacetic acid forms with proton transfer, resulting in a structure built up of protonated 2-methyl-4-nitroanilinium cations, trichloroacetate anions, and neutral trichloroacetic acid molecules .

Chemical Reactions Analysis

Nitroaniline derivatives exhibit a variety of chemical behaviors. For example, nitroanilines show high S(N)Ar reactivity with hydroxide ion in aqueous media, producing nitrophenols . The NH2 leaving group's ability to participate in hydrogen-bonding interactions with H2O is essential for this reactivity. N-chloro-2-nitroanilines can undergo rearrangement to C-chlorinated 2-nitroanilines under acid catalysis or cyclize to benzofuroxan with alkali .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitroaniline derivatives are influenced by their molecular structure. For instance, the noncentrosymmetric crystallization of 2-amino-4-nitroaniline suggests potential for nonlinear optical properties . The vibrational assignments and analysis of 2-methyl-4-nitroanilinium trichloroacetate trichloroacetic acid were performed using various spectroscopic methods, and quantum chemical studies provided additional support for the experimental findings . The crystal structure of 2,6-dichloro-4-nitroaniline reveals planar amino- and nitro-groups rotated out of the aromatic plane, which can be interpreted in terms of resonance structures and differences in hybridization .

Wissenschaftliche Forschungsanwendungen

Environmental Science and Pollution Research

- Summary of Application : 2-Nitroaniline (2-NA) is an environmental pollutant produced as a result of anthropogenic activities like the production of dyes, explosives, and pharmaceutical products . It is also found in waste effluents of military plants and textile industries . The presence of 2-NA, even at low levels in water, is harmful to aquatic as well as human life due to its highly toxic, carcinogenic, and mutagenic effects .

- Methods of Application : Various methods for removal or degradation of 2-NA like adsorption, thermal decomposition, photocatalysis, biological degradation, electrochemical degradation, and catalytic reduction have been reported . Yet, catalytic reduction is preferable as compared to other methods because the product o-phenylenediamine (o-PDA) of catalytic reduction finds wide applications in different fields .

- Results or Outcomes : The catalytic reduction of 2-NA results in a less toxic and environmentally benign product, o-phenylenediamine . This product is used as a precursor in the synthesis of various products like pharmaceuticals, dyes, poultry products, antioxidant and antiseptic agents, surfactants, some polymers, and fine chemicals .

Chemical Reduction of Nitroaniline

- Summary of Application : Nitroaniline (NA), a highly toxic pollutant that has been released into aquatic systems due to unmanaged industrial development in recent years, is converted into a less harmful or useful counterpart . This conversion is crucial due to NA’s hazardous and deleterious effects .

- Methods of Application : The chemical reduction of NA using various different nanocatalytic systems is one approach that has attracted tremendous interest over the past few years . The academic literature has been confined to case studies involving silver (Ag) and gold (Au) nanoparticles, as these are the two most widely used materials for the synthesis of nanocatalytic assemblies .

- Results or Outcomes : The chemical reduction of NA results in a less harmful or useful counterpart . This systematic review summarizes the fundamentals associated with the catalytic degradation of NA, and presents a comprehensive and critical study of the latest modifications used in the synthesis of these catalytic systems .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-nitroaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2.ClH/c7-5-3-1-2-4-6(5)8(9)10;/h1-4H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVOCTLMBKVTNFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50575910 | |

| Record name | 2-Nitroaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50575910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitroaniline Hydrochloride | |

CAS RN |

15873-52-6 | |

| Record name | 2-Nitroaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50575910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Nitroaniline Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

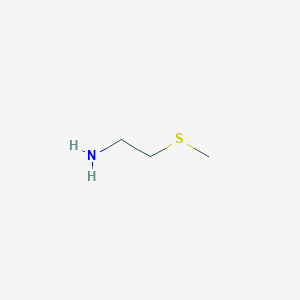

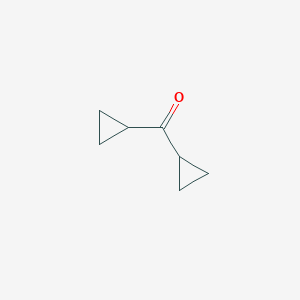

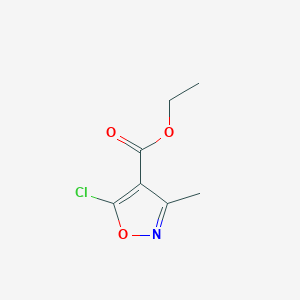

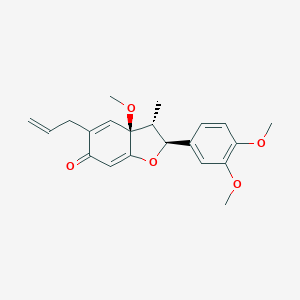

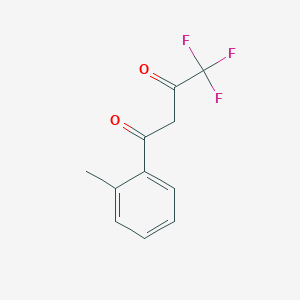

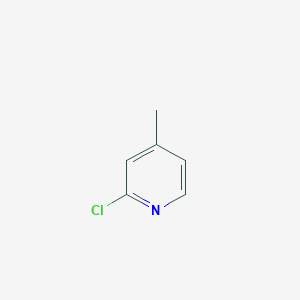

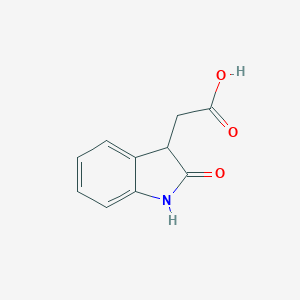

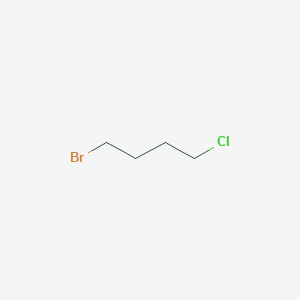

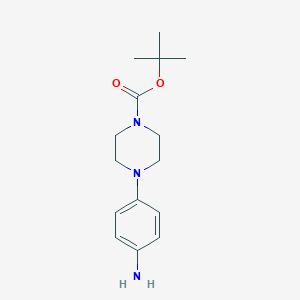

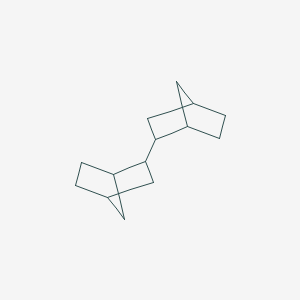

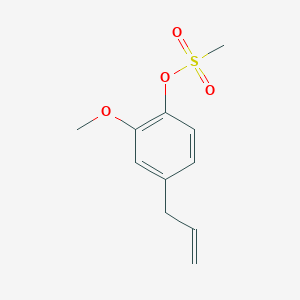

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(5S)-6-amino-5-[[(2R)-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-6-oxohexyl]azanium](/img/structure/B103983.png)